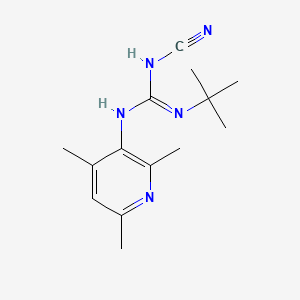
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly found in various biological molecules and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a pyridyl group with three methyl substitutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- can be achieved through a multi-step process. One common method involves the reaction of N-chlorophthalimide with isocyanides and amines to form N-phthaloyl-guanidines . This approach provides a straightforward and efficient route to diverse guanidines under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, resulting in the formation of the desired guanidine derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, oxo derivatives, and reduced derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s strong basicity allows it to form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other guanidine derivatives such as 1,3-bis(tert-butoxycarbonyl)guanidine and various N,N’-disubstituted guanidines .
Uniqueness
What sets guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- apart from other guanidines is its unique combination of functional groups. The presence of the tert-butyl, cyano, and trimethyl-pyridyl groups imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
60560-42-1 |
|---|---|
Formule moléculaire |
C14H21N5 |
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
2-tert-butyl-1-cyano-3-(2,4,6-trimethylpyridin-3-yl)guanidine |
InChI |
InChI=1S/C14H21N5/c1-9-7-10(2)17-11(3)12(9)18-13(16-8-15)19-14(4,5)6/h7H,1-6H3,(H2,16,18,19) |
Clé InChI |
SSTNIYGGKUSZKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1NC(=NC(C)(C)C)NC#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)
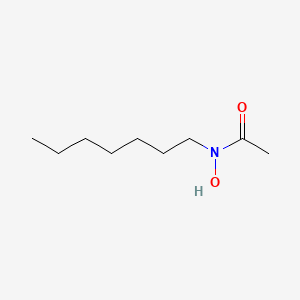
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)
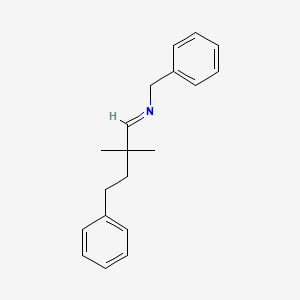

![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)

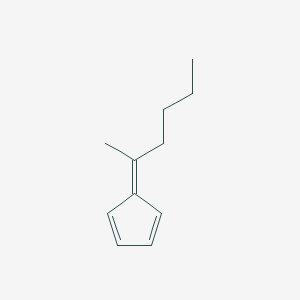
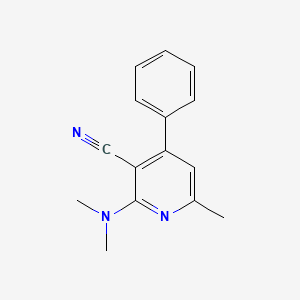
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)

